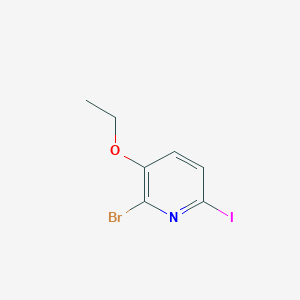
6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile hydrochloride
Descripción general
Descripción
“6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile hydrochloride” is a chemical compound with the CAS Number: 1823582-76-8 . It has a molecular weight of 225.68 and a molecular formula of C10H12ClN3O . It is typically in powder form .
Molecular Structure Analysis
The molecular structure analysis of this compound would require more specific data such as NMR, HPLC, LC-MS, UPLC, etc . Unfortunately, the available data does not provide these details.Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature is room temperature . Unfortunately, the available data does not provide more specific physical and chemical properties such as boiling point, density, etc .Aplicaciones Científicas De Investigación
Biological and Clinical Activity of Anti-malarial Drugs
Aminoquinoline compounds, including chloroquine and hydroxychloroquine, are primarily known for their anti-malarial properties. These compounds also exhibit immunosuppressive activities, making them effective in treating autoimmune disorders such as systemic lupus erythematosus, rheumatoid arthritis, primary Sjogren's syndrome, the anti-phospholipid syndrome, and sarcoidosis. Their effectiveness is attributed to the reduction of T-cell and B-cell hyperactivity and the suppression of pro-inflammatory cytokine gene expression (Taherian et al., 2013).
Hemolytic Effect of Primaquine and Related Compounds
The 8-aminoquinoline compounds, including primaquine, have been recognized for their potential to cause hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. Studies on the mechanisms of hemolysis have highlighted the role of oxidative damage to hemoglobin and/or the stroma of red cells, leading to their removal from circulation (Beutler, 1959).
Metabolism of 8-aminoquinoline Antimalarial Agents
Research on the metabolism of 8-aminoquinoline antimalarial agents has provided insights into the toxic effects of their metabolic products on erythrocytes, especially in individuals deficient in glucose-6-phosphate dehydrogenase. Understanding these metabolic pathways is crucial for developing safer antimalarial therapies (Strother et al., 1981).
Repurposing of Chloroquine-containing Compounds
The repurposing of chloroquine (CQ) and its derivatives for various infectious and noninfectious diseases has been explored due to their biochemical properties. Recent studies focus on developing novel compounds based on the CQ scaffold for therapeutic applications beyond malaria, including cancer therapy (Njaria et al., 2015).
Mecanismo De Acción
Mode of Action
- Evidence suggests that “6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile hydrochloride” acts as a ligand for CRBN. CRBN is involved in protein degradation pathways. The compound induces CRBN-mediated degradation of IKZF1 and IKZF3. These transcription factors play essential roles in immune regulation and hematopoiesis .
Propiedades
IUPAC Name |
6-amino-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c11-5-7-3-6-4-8(12)1-2-9(6)13-10(7)14;/h3,8H,1-2,4,12H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTHMGMSFITLIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=C(C(=O)N2)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1823582-76-8 | |
| Record name | 6-amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Oxa-7-azaspiro[3.4]octan-6-one, 8-phenyl-](/img/structure/B1445972.png)
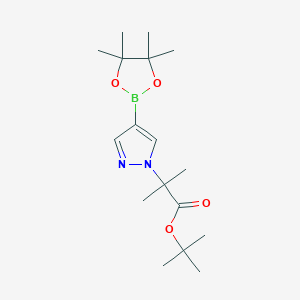



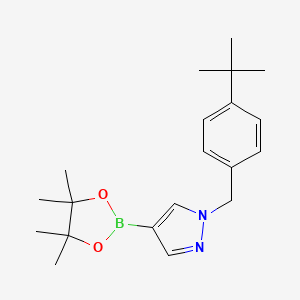

![1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-ol](/img/structure/B1445987.png)
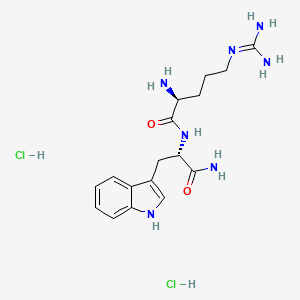

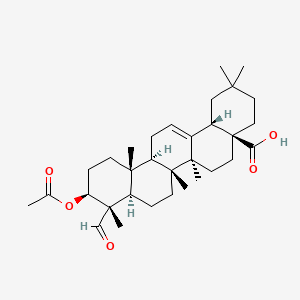
![3-bromo-5-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1445992.png)
